molecular formula C19H19N3O2S2 B2907971 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide CAS No. 1251560-54-9

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2907971
CAS No.: 1251560-54-9
M. Wt: 385.5
InChI Key: GLUIMCTUQFGSDN-UHFFFAOYSA-N
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Description

4-[(4-Cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (CAS: 1251560-54-9; molecular formula: C₁₉H₁₉N₃O₂S₂) is a benzamide derivative featuring two thiazole rings. The benzamide core is substituted at the 4-position with a methoxy-linked 4-cyclopropyl-1,3-thiazole moiety, while the amide nitrogen is bonded to a 4,5-dimethyl-1,3-thiazole group . The compound’s synthesis likely involves coupling reactions between functionalized thiazole intermediates and benzoyl chlorides, analogous to methods described for related compounds .

Properties

IUPAC Name

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-11-12(2)26-19(20-11)22-18(23)14-5-7-15(8-6-14)24-9-17-21-16(10-25-17)13-3-4-13/h5-8,10,13H,3-4,9H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUIMCTUQFGSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea and a haloketone.

    Substitution Reactions: The cyclopropyl and dimethyl groups are introduced through substitution reactions using appropriate reagents.

    Coupling Reactions: The final step involves coupling the thiazole derivatives with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the benzamide group, converting it to an amine.

    Substitution: The aromatic ring and thiazole moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new thiazole-based compounds.

Biology

In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

The compound may have potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent, depending on its biological activity.

Industry

In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide-Thiazole Derivatives

Compound Name Molecular Formula Benzamide Substituents Thiazole Substituents Key Functional Groups Reference
Target Compound C₁₉H₁₉N₃O₂S₂ 4-[(4-Cyclopropyl-1,3-thiazol-2-yl)methoxy] 4,5-Dimethyl-1,3-thiazole Methoxy linker, cyclopropyl, dimethyl thiazole
AB4 () Not provided 5-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl] 4-Methyl-1,3-thiazole Triazole sulfanyl, methyl thiazole
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₆ClF₂N₂OS 2,4-Difluorophenyl 5-Chloro-1,3-thiazole Chloro thiazole, difluoro benzamide
3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide C₂₂H₂₄N₂O₅S 3,4,5-Trimethoxyphenyl 4-Phenyl-1,3-thiazole Trimethoxy, phenyl thiazole, methoxyethyl
4-(Diethylsulfamoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide C₁₄H₁₉N₃O₃S₂ 4-(Diethylsulfamoyl)phenyl 4,5-Dihydro-1,3-thiazole Sulfamoyl, dihydro thiazole

Key Observations:

Benzamide Functionalization :

  • The methoxy-linked cyclopropyl thiazole in the target compound provides a rigid, lipophilic substituent, differing from the triazole sulfanyl group in AB4 (), which may enhance solubility but reduce membrane permeability . The 2,4-difluoro substitution in increases polarity and hydrogen-bond acceptor capacity .

Impact of Heterocycles: The 4,5-dihydro-thiazole in introduces partial saturation, reducing aromaticity and altering conformational flexibility compared to fully unsaturated thiazoles in the target compound .

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling a 4-cyclopropyl-thiazole methoxide with a 4,5-dimethyl-thiazol-2-amine benzoyl chloride, paralleling methods for ’s compound (amide bond formation in pyridine) . By contrast, triazole-containing analogs () require additional steps for triazole sulfanyl group installation .

Physicochemical Properties :

  • The cyclopropyl and dimethyl groups in the target compound likely increase logP (lipophilicity) compared to the sulfamoyl group in , which may improve aqueous solubility but reduce blood-brain barrier penetration . The trimethoxy substitution in enhances polarity but may limit passive diffusion .

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